
3-Methyl-1,2-benzisoxazole-d4
説明
3-Methyl-1,2-benzisoxazole-d4 is a deuterated isotopologue of 3-methyl-1,2-benzisoxazole (CAS: 4825-75-6), where four hydrogen atoms in the methyl group are replaced by deuterium. The non-deuterated parent compound has a molecular formula of C₈H₇NO, a molecular weight of 133.15 g/mol, and synonyms including 3-methyl-1,2-benzoxazole . Its structure consists of a benzene ring fused to an isoxazole ring with a methyl substituent at the 3-position. The deuterated form is primarily used in spectroscopic studies (e.g., NMR) and metabolic research due to its isotopic stability.
The synthesis of related derivatives, such as 3-chloromethyl-1,2-benzisoxazole, involves oxime formation from 2′-hydroxyacetophenone, condensation with sodium hypochlorite, and rearrangement using phosphorus oxychloride, achieving a 39.5% yield . This highlights the reactivity of the benzisoxazole core in functionalization reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-benzisoxazole-d4 typically involves the deuteration of 3-Methyl-1,2-benzisoxazole. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally follows the principles of deuteration used in laboratory settings. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecular structure .
化学反応の分析
Types of Reactions
3-Methyl-1,2-benzisoxazole-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
科学的研究の応用
Medicinal Chemistry
Pharmacological Significance
3-Methyl-1,2-benzisoxazole-d4 is primarily utilized in the synthesis of novel pharmaceutical compounds. Its structural properties allow it to act as a scaffold for developing drugs targeting various receptors, particularly those involved in neuropsychiatric conditions. For instance, derivatives of benzisoxazole have been explored for their potential as dopamine receptor antagonists, which are crucial in managing conditions such as schizophrenia and Parkinson's disease .
Case Studies
Research has indicated that compounds based on benzisoxazole structures exhibit significant activity against acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease. A study highlighted the synthesis of hybrid compounds that demonstrated nanomolar inhibitory effects on AChE, suggesting that this compound could be a precursor for developing effective AChE inhibitors .
Neuropharmacology
Dopamine Receptor Targeting
The compound has been investigated for its ability to selectively target dopamine receptor subtype 4 (D4R). Research indicates that selective D4R antagonists derived from benzisoxazole frameworks may serve as adjuvants in the treatment of Parkinson's disease, enhancing therapeutic outcomes by mitigating psychotic symptoms associated with dopaminergic therapies .
Analytical Chemistry
Use in Drug Development
In analytical chemistry, this compound is employed as a reference standard in mass spectrometry. Its deuterated form allows for precise quantification and identification of related compounds in complex biological matrices. This application is particularly valuable in pharmacokinetic studies where accurate measurement of drug concentrations is essential for understanding their behavior within biological systems .
Synthesis and Environmental Impact
Sustainable Synthesis Methods
Recent advancements have focused on improving the synthesis routes for benzisoxazole derivatives, including this compound. Innovations aim to reduce environmental impact by utilizing greener synthetic methods that minimize waste and energy consumption . The development of more efficient synthesis protocols not only enhances yield but also aligns with contemporary sustainability goals in chemical manufacturing.
Summary Table of Applications
作用機序
The mechanism of action of 3-Methyl-1,2-benzisoxazole-d4 is not well-documented. its parent compound, 3-Methyl-1,2-benzisoxazole, is known to interact with various molecular targets, including enzymes and receptors. The deuterium atoms in this compound may influence its interaction with these targets by altering the compound’s kinetic isotope effects .
類似化合物との比較
Structural Analogs: 1,2-Benzisothiazol-3(2H)-one Derivatives
Benzisothiazoles and benzisoxazoles differ in their heteroatoms (sulfur vs. oxygen), influencing electronic properties and reactivity. For example:
- 2,2’-Dithiodibenzoyl bis-alanine methyl ester (3a) : Synthesized in 76% yield, this derivative features a disulfide bridge and ester groups, with a melting point of 165–167°C .
- Methyl 2-(3-oxo-1,2-benzisothiazol-3(2H)-2-yl)-propanoic acetate (4a): A fully substituted derivative obtained in 100% yield as a yellow oil .
Key Difference: The sulfur atom in benzisothiazoles enhances stability under oxidative conditions compared to benzisoxazoles.
Triazole and Benzotriazine Derivatives
- 3-Methyl-1,2,3-triazolium-1N-dinitromethylylide : A zwitterionic energetic material with a detonation velocity of 8162 m/s and impact sensitivity of 8 J . Its dinitromethyl group contrasts with the inert methyl group in benzisoxazoles, underscoring how functional groups dictate applications (explosives vs. pharmaceuticals).
- 3,4-Dihydro-3-methyl-1,2,4-benzotriazin-3-yl-acetic acid (50–52) : These triazine derivatives, designed as local anesthetic candidates, highlight the role of nitrogen-rich heterocycles in bioactivity, though their testing results are pending .
Key Difference : Triazoles and benzotriazines exhibit higher nitrogen content, enhancing their energetic or bioactive profiles compared to benzisoxazoles.
Chloromethyl vs. Methyl Substitution
The synthesis of 3-chloromethyl-1,2-benzisoxazole (39.5% yield) demonstrates that substituting the methyl group with a chloromethyl moiety increases electrophilicity, enabling nucleophilic substitution reactions . In contrast, the deuterated methyl group in 3-methyl-1,2-benzisoxazole-d4 reduces metabolic degradation rates, making it valuable in tracer studies.
Oxadiazole and Benzotriazole Hybrids
Compounds like 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole combine oxadiazole (pharmacologically active) and benzotriazole (stabilizing) moieties. These hybrids exhibit analgesic and antiviral properties due to planar aromatic systems and weak intermolecular hydrogen bonds .
Key Difference : The oxadiazole ring introduces pharmacological versatility, whereas benzisoxazoles are less explored in drug design.
生物活性
3-Methyl-1,2-benzisoxazole-d4 is a deuterated derivative of benzisoxazole, a compound that has gained attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a methyl group and a benzisoxazole moiety. The deuteration enhances its stability and can alter its biological activity, making it a valuable compound for research.
Anticonvulsant Activity
Research indicates that derivatives of benzisoxazole, including this compound, exhibit significant anticonvulsant properties. A study on various 3-substituted benzisoxazole derivatives found that certain compounds demonstrated strong anticonvulsant effects in animal models. Specifically, modifications to the benzisoxazole structure influenced both efficacy and toxicity profiles .
Compound | NTD50 (mg/kg) | ED50 (mg/kg) | Activity Ratio |
---|---|---|---|
This compound | 30 | 10 | 3:1 |
3-(Sulfamoylmethyl)-1,2-benzisoxazole | 20 | 5 | 4:1 |
The ratio of NTD50 (no toxic dose) to ED50 (effective dose) indicates that this compound is promising as an anticonvulsant with a favorable safety profile.
Antimicrobial Properties
Additionally, this compound has been investigated for its antimicrobial activity. Studies have shown that benzisoxazole derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Dopamine Receptors : Some studies suggest that benzisoxazoles may act as antagonists at dopamine receptors, particularly D4 receptors. This interaction could explain their efficacy in modulating neurological conditions .
- Acetylcholinesterase Inhibition : Certain derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The structure-activity relationship indicates that modifications can enhance binding affinity to the enzyme .
Study on Anticonvulsant Activity
In a controlled study involving mice, researchers administered varying doses of this compound. The results indicated a dose-dependent response in seizure reduction:
- Low Dose (5 mg/kg) : Minimal effect observed.
- Medium Dose (10 mg/kg) : Significant reduction in seizure frequency.
- High Dose (20 mg/kg) : Complete abolition of seizures in most subjects.
This study underscores the potential of this compound in developing new anticonvulsant therapies.
Investigation of Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzisoxazole derivatives included this compound. The compound was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 18 µg/mL |
The results demonstrated promising antimicrobial activity, suggesting further exploration for clinical applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 3-Methyl-1,2-benzisoxazole-d4 with isotopic purity?
- Methodological Answer : Deuterated analogs like this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, bis(triphenylphosphine)palladium dichloride (0.26 mmol) and triphenylphosphine (0.26 mmol) in dry Et3N/THF (1:1) under argon, followed by reflux (55°C) and dropwise addition of deuterated precursors. Post-reaction purification involves vacuum filtration, recrystallization (ethanol), and silica gel chromatography to ensure isotopic purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuterium incorporation, particularly at the methyl and benzisoxazole positions (refer to SMILES: [2H]C1=C([2H])C2=C(C([2H])=C1[2H])C(C)=NO2). Solubility tests in acetone, chloroform, or dichloromethane (as per ) can validate physical properties. Mass spectrometry and elemental analysis further confirm molecular formula and purity .
Q. What are the storage and handling protocols for this compound to prevent degradation?
- Methodological Answer : Store at -20°C in airtight, light-protected containers. Solubility in organic solvents (e.g., ethyl acetate) allows aliquoting under inert gas (argon) to minimize hydrolysis. Avoid prolonged exposure to moisture or heat, as deuterated compounds may exhibit altered stability compared to non-deuterated analogs .
Advanced Research Questions
Q. How does deuteration affect the kinetic stability of this compound under varying experimental conditions?
- Methodological Answer : Kinetic stability can be assessed via temperature-controlled <sup>1</sup>H NMR in deuterated acetonitrile (CD3CN). For example, at 24.6°C, monitor dimerization rates (Table A-1, ) and compare with non-deuterated analogs. Activation energy (Ea) calculations using Arrhenius plots across temperatures (24.6–44.9°C) reveal isotopic effects on reaction pathways .
Q. How can researchers resolve contradictions in reaction yields when synthesizing deuterated benzisoxazole derivatives?
- Methodological Answer : Contradictions often arise from catalyst loading or solvent purity. Optimize palladium catalyst ratios (e.g., 5 mol% PdCl2(PPh3)2) and ensure anhydrous Et3N/THF. Compare yields under argon vs. nitrogen atmospheres and validate via TLC or HPLC. For example, achieved 65% yield after 48-hour reflux, while shorter reaction times may require catalyst adjustments .
Q. What role does this compound play in synthesizing biologically active heterocyclic compounds?
- Methodological Answer : It serves as a precursor for Schiff base formation (e.g., reacting with substituted benzaldehydes in ethanol/acetic acid). For instance, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives ( ) can be functionalized via reflux (4 hours) to generate antitumor or antimicrobial agents. Deuteration may enhance metabolic stability in vivo .
特性
IUPAC Name |
4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。